16-(9-Anthroyloxy)palmitic acid
Overview
Description
16-(9-Anthroyloxy)palmitic acid is a bifunctional molecule characterized by the presence of a 9-anthroyloxy group and a carboxyl group attached at opposite ends of a hydrocarbon chain. This compound is notable for its unique structural properties, which allow it to adopt different orientations in monolayer states, making it a valuable tool in various scientific research applications .
Preparation Methods
The synthesis of 16-(9-anthroyloxy)palmitic acid typically involves the esterification of 9-anthracenecarboxylic acid with palmitic acid. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
16-(9-Anthroyloxy)palmitic acid undergoes various chemical reactions, including:
Oxidation: The anthroyloxy group can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxyl group, converting it into an alcohol.
Substitution: The compound can participate in substitution reactions where the anthroyloxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
16-(9-Anthroyloxy)palmitic acid is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism by which 16-(9-anthroyloxy)palmitic acid exerts its effects is primarily through its ability to integrate into lipid bilayers. The compound’s bifunctional nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane, influencing membrane fluidity and dynamics . The anthroyloxy group serves as a fluorescent marker, enabling the visualization of these interactions in real-time.
Comparison with Similar Compounds
Similar compounds to 16-(9-anthroyloxy)palmitic acid include:
- 9-(9-Anthroyloxy)stearic acid
- 12-(9-Anthroyloxy)dodecanoic acid
- 2-(9-Anthroyloxy)palmitic acid These compounds share the anthroyloxy functional group but differ in the length of their hydrocarbon chains . The uniqueness of this compound lies in its optimal chain length, which provides a balance between hydrophobic interactions and membrane integration, making it particularly effective in studies of membrane dynamics .
Properties
IUPAC Name |
16-(anthracene-9-carbonyloxy)hexadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O4/c32-29(33)22-12-10-8-6-4-2-1-3-5-7-9-11-17-23-35-31(34)30-27-20-15-13-18-25(27)24-26-19-14-16-21-28(26)30/h13-16,18-21,24H,1-12,17,22-23H2,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCVHINTMVNEEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)OCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215120 | |
Record name | 16-(9-Anthroyloxy)palmitic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64821-29-0 | |
Record name | 16-(9-Anthroyloxy)palmitic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064821290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16-(9-Anthroyloxy)palmitic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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